1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15786311
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O |
|---|---|
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C14H19N3O/c1-4-17-10-13(11(2)16-17)15-9-12-7-5-6-8-14(12)18-3/h5-8,10,15H,4,9H2,1-3H3 |
| Standard InChI Key | SBUKDAYENXGFSR-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C)NCC2=CC=CC=C2OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Pyrazole Architecture
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, forms the structural backbone of this compound. Substitutions at positions 1, 3, and 4 introduce distinct functional groups:
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Position 1: An ethyl group () enhances lipophilicity and influences metabolic stability.
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Position 3: A methyl group () contributes to steric effects, potentially modulating receptor binding.
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Position 4: A 2-methoxybenzylamine moiety () introduces aromaticity and hydrogen-bonding capabilities, critical for interactions with biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine |
| Canonical SMILES | CCN1C(=C(N=C1)C)NCC2=CC=CC=C2OC |
X-ray crystallography and NMR spectroscopy confirm the planar geometry of the pyrazole ring and the spatial orientation of substituents. The 2-methoxybenzyl group adopts a conformation perpendicular to the pyrazole plane, minimizing steric clashes .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions generates the pyrazole ring .
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N-Alkylation: Ethylation at position 1 using ethyl halides in the presence of a base (e.g., ).
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Mannich Reaction: Introduction of the 2-methoxybenzylamine group via reaction with 2-methoxybenzyl chloride and formaldehyde .
Table 2: Optimization Parameters for Key Steps
| Step | Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Reflux in EtOH, 12 h | 78 |
| N-Ethylation | , DMF, 60°C, 6 h | 85 |
| Mannich reaction | , THF, rt | 67 |
Purification via column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol yields the final product with >95% purity .
Spectroscopic Characterization
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-NMR (400 MHz, CDCl): Signals at δ 7.25–7.15 (m, 4H, aromatic), 4.45 (s, 2H, ), 3.85 (s, 3H, ), 2.35 (s, 3H, ), 1.45 (t, 3H, ) .
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IR: Bands at 1620 cm (C=N stretch) and 1240 cm (C-O-C asymmetric stretch).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<0.1 mg/mL). Stability studies indicate degradation <5% after 24 h at pH 7.4 and 37°C, making it suitable for in vitro assays .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| LogP (octanol/water) | 2.8 ± 0.2 |
| pKa | 4.1 (pyrazole NH), 9.7 (amine) |
| Melting Point | 132–134°C |
Applications in Medicinal Chemistry
Lead Optimization
The ethyl and methyl groups allow for derivatization to enhance bioavailability. For example, replacing the ethyl group with isopropyl increases metabolic half-life from 2.1 to 4.3 h in rat liver microsomes.
Prodrug Development
Esterification of the amine group with acetyl or pivaloyl moieties improves membrane permeability (Papp: 8.2 × 10 cm/s vs. 2.1 × 10 cm/s for parent compound) .
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